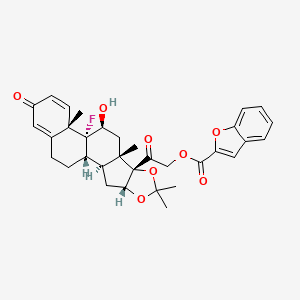
Triamcinolone furetonide
Vue d'ensemble
Description
Triamcinolone furetonide, also known as triamcinolone acetonide 21-(2-benzofurancarboxylate), is a synthetic glucocorticoid corticosteroid . It was never marketed .
Molecular Structure Analysis
Triamcinolone furetonide has a molecular formula of C33H35FO8 . Its molecular weight is 578.6 g/mol . The IUPAC name is 2-[(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl 1-benzofuran-2-carboxylate .Applications De Recherche Scientifique
Osteoarthritis Management
Triamcinolone furetonide: is utilized in the management of osteoarthritis to alleviate pain. Studies have demonstrated that it can limit osteophyte formation, which is often facilitated by synovial macrophage activation . The compound’s injections may influence macrophage activation, thereby reducing osteophytosis without affecting cartilage degradation or subchondral bone sclerosis .
Dermatological Applications
In dermatology, Triamcinolone furetonide is applied topically for various skin conditions such as eczema, psoriasis, and contact dermatitis . It is classified by strength and the risk of adverse effects, with careful consideration given to the duration of treatment and the area of application to minimize side effects .
Allergy Management
Triamcinolone furetonide: plays a role in allergy management, particularly in treating seasonal allergic rhinitis . It is part of the treatment regimen that may include intranasal corticosteroids and is preferred over leukotriene receptor antagonists for patients 15 years and older .
Inflammation Control
The anti-inflammatory properties of Triamcinolone furetonide are leveraged in various conditions. For instance, intrathecal application has shown promise in reducing inflammation in autoimmune neuritis and exerting direct anti-oxidative effects on Schwann cells . This suggests its potential as an immunomodulatory and neuroprotective option.
Eczema Treatment
Triamcinolone furetonide: is prescribed for eczema to manage symptoms like redness and itching. It belongs to a class of medications called glucocorticoids, which suppress the body’s inflammatory response . The FDA provides specific dosing information, and its application should be under medical supervision due to potential risks associated with overuse .
Immunosuppression
While specific studies on Triamcinolone furetonide for immunosuppression were not found, corticosteroids, in general, are known for their immunosuppressive effects. They are used in various in vivo research protocols and experimental approaches to prevent immune-borne transplant damage or rejection . This highlights the broader category of corticosteroids’ role in immunosuppression, which Triamcinolone furetonide may be a part of.
Mécanisme D'action
Target of Action
Triamcinolone Furetonide, also known as Triamcinolone Acetonide, is a synthetic glucocorticoid . Its primary targets are the glucocorticoid receptors located in almost all cells of the body . These receptors play a crucial role in regulating the body’s immune response and inflammation .
Mode of Action
Triamcinolone Furetonide interacts with its targets by binding to the glucocorticoid receptors . This binding inhibits phospholipase A2 on cell membranes, preventing the breakdown of lysosomal membranes of leukocytes . This, in turn, prevents the formation of arachidonic acid, which decreases the expression of cyclooxygenase and lipoxygenase, inhibiting the synthesis of prostaglandins and leukotrienes . This interaction results in the suppression of inflammation and immune response .
Biochemical Pathways
The action of Triamcinolone Furetonide affects the arachidonic acid pathway . By inhibiting the formation of arachidonic acid, it prevents the synthesis of prostaglandins and leukotrienes . These molecules are key players in the body’s inflammatory response, so their reduction leads to a decrease in inflammation .
Pharmacokinetics
Triamcinolone Furetonide exhibits a volume of distribution of 99.5 L when administered intravenously . It is metabolized in the liver and excreted primarily in the urine (75%) and also in bile and feces (25%) . The plasma elimination half-life is approximately 300 minutes .
Result of Action
The action of Triamcinolone Furetonide results in the suppression of inflammation and immune response . This makes it effective in treating a wide variety of inflammatory conditions, from allergic rhinitis to acute exacerbations of multiple sclerosis . It can also be used as a one-time adjunct treatment of osteoarthritic knee pain .
Action Environment
The efficacy of Triamcinolone Furetonide can be influenced by various environmental factors. For instance, the extent of percutaneous absorption of topical corticosteroids like Triamcinolone Furetonide is dependent on several factors, including the integrity of the epidermis (intact vs abraded skin), the formulation of the drug, and the use of occlusive dressings . Furthermore, the drug’s action can be delayed compared to plasma concentrations depending on the route of administration and the condition being treated .
Propriétés
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FO8/c1-29(2)41-27-15-22-21-10-9-19-14-20(35)11-12-30(19,3)32(21,34)25(36)16-31(22,4)33(27,42-29)26(37)17-39-28(38)24-13-18-7-5-6-8-23(18)40-24/h5-8,11-14,21-22,25,27,36H,9-10,15-17H2,1-4H3/t21-,22-,25-,27+,30-,31-,32-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWKQSQWSQSPQH-GNFRAIDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C6=CC7=CC=CC=C7O6)C)O)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C5=CC6=CC=CC=C6O5)CCC7=CC(=O)C=C[C@@]73C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198138 | |
| Record name | Triamcinolone furetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triamcinolone furetonide | |
CAS RN |
4989-94-0 | |
| Record name | Triamcinolone furetonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4989-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triamcinolone furetonide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004989940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triamcinolone furetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triamcinolone furetonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIAMCINOLONE FURETONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O49NOC9ROC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



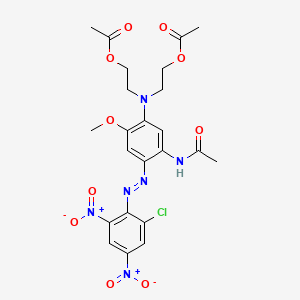
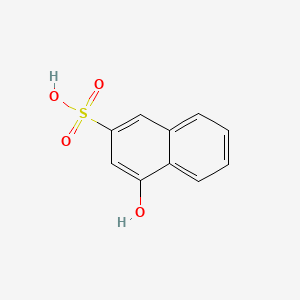
![Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1596439.png)

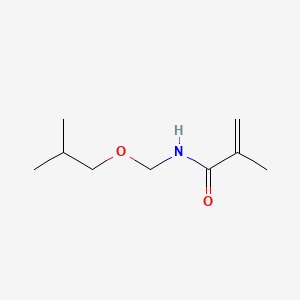

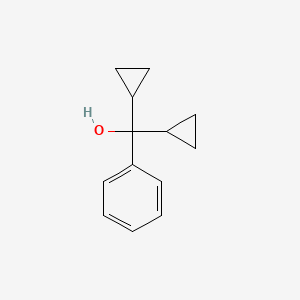
![[Benzyl(phosphonomethyl)amino]methylphosphonic acid](/img/structure/B1596447.png)

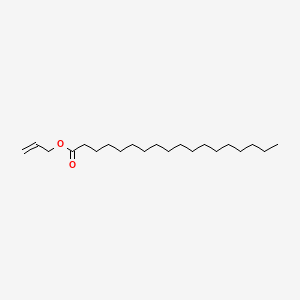
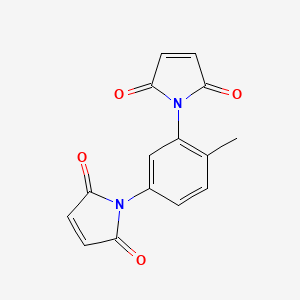
![2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B1596452.png)
![Naphtho[2,3-d]thiazole, 2-methyl-](/img/structure/B1596455.png)
